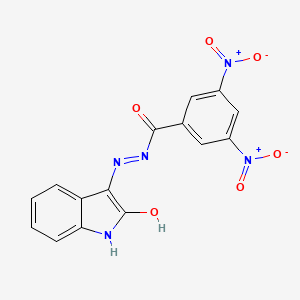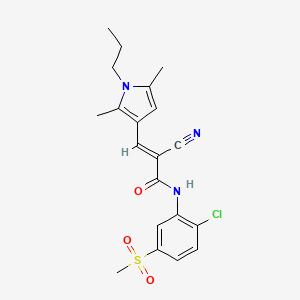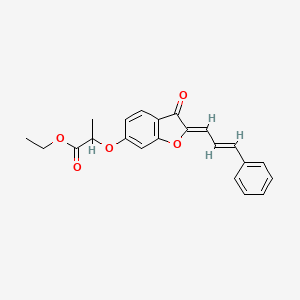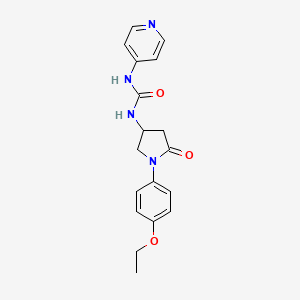
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(Methylsulfonyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTA, and it has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MTA involves the inhibition of various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene expression. MTA inhibits HDACs, leading to the accumulation of acetylated histones and the activation of genes involved in apoptosis. CAs are enzymes that regulate the pH balance in cells and tissues. MTA inhibits CAs, leading to a decrease in pH and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTA has been found to have various biochemical and physiological effects. In cancer cells, MTA induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. MTA has also been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, MTA has been shown to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTA in lab experiments is its specificity towards HDACs and CAs, which allows for targeted inhibition of these enzymes. MTA has also been found to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using MTA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of MTA is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MTA. One direction is to further investigate the mechanism of action of MTA, particularly its effects on HDACs and CAs. Another direction is to study the potential applications of MTA in other diseases such as diabetes and cardiovascular disease. Furthermore, future research could focus on developing more efficient synthesis methods for MTA and improving its solubility in water to enhance its efficacy in lab experiments.
Synthesemethoden
The synthesis of MTA involves the reaction of 4-methoxyphenylamine with 2-bromo-4'-methylsulfonylacetophenone to form N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide. This reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain pure MTA.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde als Elektronenakzeptormaterial in ternären Polymersolarzellen (PSCs) untersucht. Insbesondere wurde ein verwandtes Molekül, 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazol (BTF), als zweiter Akzeptor in ternären PSCs verwendet. Diese Zellen zeigten verbesserte Stromwandlungseffizienzen (PCEs) im Vergleich zu binären Geräten. Die Einarbeitung von BTF verbesserte die Lichtabsorption und den Ladungstransport, was zu höheren PCEs führte .
Organische Elektronik und Photovoltaik
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-14-8-6-12(7-9-14)16-11-25-18(19-16)20-17(21)13-4-3-5-15(10-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYKDRXMWZMANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2459569.png)

![2-[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2459577.png)
![4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B2459579.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)






![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)


